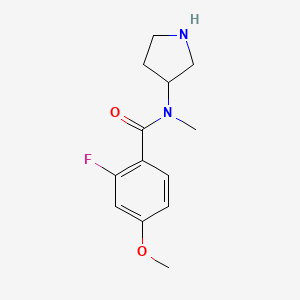
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide, also known as DMP754, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is known to inhibit the activity of certain enzymes, making it a potential therapeutic agent for a variety of diseases. In
Wirkmechanismus
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide works by inhibiting the activity of certain enzymes, specifically phosphodiesterase. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of intracellular signaling pathways. The increase in cAMP and cGMP has been linked to improvements in cognitive function and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease being treated. In the case of neurodegenerative disorders, this compound has been shown to improve cognitive function and decrease the production of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. In the case of inflammatory diseases, this compound has been shown to decrease the production of inflammatory cytokines, leading to a decrease in inflammation and associated symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in research. However, one limitation of using this compound is its specificity for certain enzymes, which may limit its use in certain disease models.
Zukünftige Richtungen
There are several future directions for the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in scientific research. One potential area of study is its use in combination with other therapeutic agents, such as anti-inflammatory drugs or other enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases beyond neurodegenerative and inflammatory disorders. Finally, the development of more specific and potent inhibitors of phosphodiesterase may lead to improved therapeutic options for a variety of diseases.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide involves several steps, including the reaction of 3,5-dimethyl-1H-pyrazole with 1-methylimidazole-4-carboxylic acid chloride, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit the activity of enzymes such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. This inhibition has been linked to improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In addition to its potential use in treating neurological disorders, this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-9(7(2)14-13-6)12-10(16)8-4-15(3)5-11-8/h4-5H,1-3H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXBYFQLBLBUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)
![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)


![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide](/img/structure/B6629751.png)
![N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6629769.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629778.png)
